molecular formula C19H20N2O3 B2378337 (3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034526-69-5

(3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2378337
CAS No.: 2034526-69-5
M. Wt: 324.38
InChI Key: XQICKERRFWGIIW-UHFFFAOYSA-N
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Description

(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound combines elements from isoquinolines, pyridines, and tetrahydrofuran, providing a unique framework for chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves a multi-step process:

  • Initial Synthesis: : Begin with the preparation of 3,4-dihydroisoquinoline through Pictet-Spengler condensation.

  • Formation of the Pyridine Ring: : Utilize a reaction between the prepared 3,4-dihydroisoquinoline and a suitable pyridine derivative under controlled conditions.

  • Introduction of the Tetrahydrofuran Group: : Perform an etherification reaction to attach the tetrahydrofuran group to the pyridine ring.

Reaction conditions often include the use of catalysts, solvents like toluene, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production mirrors laboratory methods but emphasizes efficiency and scalability. Common techniques include flow chemistry for continuous synthesis and large-scale reactors for optimal mixing and heat management.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone undergoes various chemical reactions:

  • Oxidation: : Can be oxidized at specific sites to form more reactive intermediates.

  • Reduction: : Can be reduced to manipulate the functional groups present in the compound.

  • Substitution: : Aromatic substitution reactions can modify the pyridine and isoquinoline rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nitro groups under appropriate conditions.

Major Products

The reactions yield various derivatives, such as hydroxylated or alkylated products, depending on the reagents and conditions.

Scientific Research Applications

(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone has broad applications:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential use in studying enzyme interactions due to its structural complexity.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.

  • Industry: : Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism involves interaction with various molecular targets:

  • Molecular Targets: : Enzymes, receptors, and ion channels.

  • Pathways Involved: : Can modulate biochemical pathways by binding to specific sites, altering protein function, or influencing cellular signaling.

Comparison with Similar Compounds

(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone stands out due to its unique structural elements that combine isoquinoline and pyridine functionalities with tetrahydrofuran. Similar compounds include:

  • Isoquinoline Derivatives: : Known for their pharmacological properties.

  • Pyridine Ethers: : Noted for their chemical reactivity.

  • Tetrahydrofuran-linked Compounds: : Valued for their stability and versatility.

Conclusion

This compound is a compound of significant interest across various scientific domains. Its unique structure and versatile reactivity make it a valuable tool in research and industry. By understanding its synthesis, reactions, and applications, scientists can leverage its potential to advance multiple fields.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(21-9-7-14-3-1-2-4-16(14)12-21)15-5-6-18(20-11-15)24-17-8-10-23-13-17/h1-6,11,17H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQICKERRFWGIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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